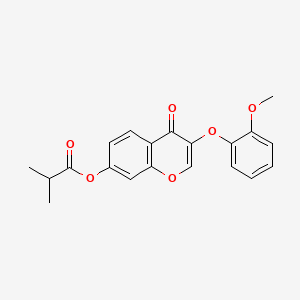

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

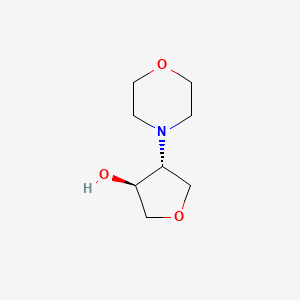

The compound seems to be a derivative of guaifenesin , also known as 3-(2-methoxyphenoxy)propan-1,2-diol . Guaifenesin is a common expectorant used in many cough and cold medications .

Molecular Structure Analysis

The molecular structure analysis of similar compounds has been conducted using techniques like FT-Raman and FTIR spectroscopy . These techniques help in understanding the fundamental vibrational frequencies and intensities of the vibrational bands.

Chemical Reactions Analysis

In a study on the pyrolysis mechanism of a β-O-4 lignin dimer model compound, 9 reasonable reaction paths were studied using DFT .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the crystal structure of guaifenesin was solved using Monte Carlo simulated annealing techniques applied to synchrotron powder data .

Aplicaciones Científicas De Investigación

Anticancer Activity

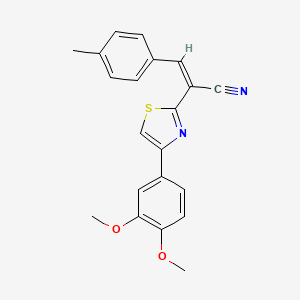

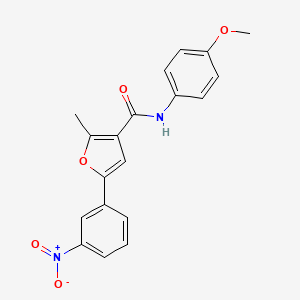

- Bis-chromone derivatives, including compounds structurally related to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate, have been studied for their anticancer activity. Certain derivatives exhibited micromolar level in vitro anti-proliferative activity against various human cancer cell lines (Venkateswararao et al., 2014).

Chemical Synthesis and Reactions

- Research on the synthesis and structure of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II) metal ions involved compounds similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate (Budzisz et al., 2004).

- Novel polystyrene-supported TBD catalysts were used in the Michael addition for the synthesis of Warfarin and its analogues, involving related chromenone compounds (Alonzi et al., 2014).

Antimicrobial and Antiviral Activities

- Certain chromone derivatives, including compounds closely related to the subject chemical, have shown potential anti-Tobacco Mosaic Virus (anti-TMV) activities (Liao et al., 2020).

- The antibacterial effects of synthesized new derivatives of 4-hydroxy-chromen-2-one, a structural analogue, have been explored (Behrami & Dobroshi, 2019).

Novel Synthetic Strategies

- A novel synthesis strategy for 2-substituted 3-(4-oxo-4H-chromen-3-yl)acrylates, using a base-catalyzed tandem reaction, involved related compounds (Fan et al., 2014).

Photocatalytic and Photochemical Properties

- The study of indium triflate catalyzed microwave-assisted alkenylation of methoxyphenols, which involved the synthesis of chromene derivatives, highlighted unique photocatalytic properties (Rao et al., 2015).

Enzyme and Molecular Docking Studies

- Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives included antimicrobial analysis, enzyme assay, docking study, and toxicity study, which might be relevant for compounds structurally similar to 3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate (Tiwari et al., 2018).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

[3-(2-methoxyphenoxy)-4-oxochromen-7-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(2)20(22)25-13-8-9-14-17(10-13)24-11-18(19(14)21)26-16-7-5-4-6-15(16)23-3/h4-12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLCLUJMNQIFTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-methoxyphenoxy)-4-oxo-4H-chromen-7-yl isobutyrate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2637754.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2637759.png)

![3-ethyl-5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2637764.png)

![2-(Difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637766.png)

![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B2637767.png)

![tert-butyl N-[1-(oxan-4-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2637768.png)

![2-Chloro-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]acetamide](/img/structure/B2637769.png)

![(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide](/img/structure/B2637773.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 3-fluoro-4-methylbenzoate](/img/structure/B2637775.png)